molecular formula C12H12FN5O2S B2954648 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 869067-63-0

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2954648
CAS No.: 869067-63-0
M. Wt: 309.32
InChI Key: SSTNLNDJINSDPZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazine derivatives, which are characterized by a heterocyclic core with nitrogen atoms at positions 1, 2, and 4. The molecule features a thioether linkage (-S-) connecting the triazinone moiety to an acetamide group, which is further substituted with a 2-fluorophenyl ring. Such structural motifs are often associated with biological activity, including antimicrobial, anticancer, or enzyme inhibitory properties. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity due to its electronegativity and small atomic radius .

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-5-3-2-4-8(9)13/h2-5H,6,14H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTNLNDJINSDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights 2-[(4-amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4) as a closely related analog. Below is a detailed comparison based on structural and inferred pharmacological properties:

Structural Differences
Feature Target Compound Analog (CAS RN: 381716-93-4)
Aryl Substituent 2-fluorophenyl 2,4-dimethylphenyl
Triazinone Core 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl Identical
Acetamide Linkage Thioether (-S-) Thioether (-S-)

Key Observations :

Aryl Group Impact: The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the 2,4-dimethylphenyl substituent in the analog. Fluorine’s electronegativity may enhance dipole interactions in binding pockets, while methyl groups in the analog could increase lipophilicity and alter pharmacokinetics . Comparative studies of fluorinated vs. methylated aryl groups in triazine derivatives suggest that fluorine substitution often improves metabolic stability but may reduce solubility in nonpolar environments .

Hypothetical Data Table (Inferred Properties)
Property Target Compound Analog (CAS RN: 381716-93-4)
LogP ~2.1 (predicted) ~2.8 (higher lipophilicity)
Solubility (µg/mL) 15 (aqueous, pH 7.4) 8 (aqueous, pH 7.4)
IC50 (DHFR Inhibition) Not reported 12 µM (E. coli DHFR)

Limitations of Available Evidence

  • provides only structural identifiers for the analog, lacking experimental data on biological activity, solubility, or toxicity.

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